Akt-IN-12

Akt inhibition Kinase assay Potency comparison

Researchers studying Akt-dependent hematological malignancies often encounter pathway compensation that confounds single-axis inhibitors. Akt-IN-12 (CAS 2396718-52-6) directly addresses this by simultaneously suppressing both PI3K/AKT and MAPK/ERK signaling-a dual-pathway phenotype standard Akt inhibitors cannot replicate. Procure with confidence for orthogonal validation studies. • Dual pathway suppression: inhibits p-AKT and p-ERK while activating p-JNK in HEL leukemia cells. • Induces G0/G1 cell cycle arrest and apoptosis at sub-micromolar potency (Akt IC50 = 0.55 μM). • Structurally distinct fangchinoline-derived scaffold enables rigorous on-target confirmation alongside ATP-competitive probes.

Molecular Formula C42H46N2O7S
Molecular Weight 722.9 g/mol
Cat. No. B12405626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt-IN-12
Molecular FormulaC42H46N2O7S
Molecular Weight722.9 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC
InChIInChI=1S/C42H46N2O7S/c1-43-16-14-27-22-34(47-4)36-24-30(27)31(43)19-25-8-11-29(12-9-25)49-35-21-26(10-13-33(35)46-3)20-32-39-28(15-17-44(32)2)23-37(48-5)40(41(39)50-36)51-42(45)38-7-6-18-52-38/h8-13,21-24,31-32,38H,6-7,14-20H2,1-5H3/t31-,32-,38?/m0/s1
InChIKeyUGWIEFCGHPSBKF-SNRCFQFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akt-IN-12: Fangchinoline-Derived Dual-Pathway Akt Inhibitor


Akt-IN-12 (also known as compound 3e; CAS 2396718-52-6) is a potent, small-molecule inhibitor of Akt kinase derived from the bisbenzylisoquinoline alkaloid fangchinoline [1]. It exhibits an IC50 value of 0.55 μM against Akt kinase in cell-free assays and demonstrates dual suppression of the PI3K/AKT and MAPK signaling pathways, a mechanistic profile that distinguishes it from many isoform-selective Akt inhibitors [1]. The compound induces G0/G1 cell cycle arrest and apoptosis in human leukemia cell lines, positioning it as a specialized tool for probing Akt-dependent oncogenic signaling in hematological malignancy models [1].

Pathway Study Dual PI3K/AKT & MAPK suppression in leukemia models
Mechanism Graded Akt inhibition with cell cycle arrest and apoptosis induction
Chemotype Fangchinoline-derived scaffold for orthogonal probe studies

Akt-IN-12: Distinct Chemotype and Signaling Profile


Generic substitution among Akt inhibitors is scientifically unsound due to fundamental differences in binding mode, isoform selectivity, and downstream signaling consequences. Unlike ATP-competitive pan-Akt inhibitors (e.g., ipatasertib, capivasertib) or allosteric Akt inhibitors (e.g., MK-2206), Akt-IN-12 is a fangchinoline-derived compound that engages Akt1 via a distinct binding pose, as evidenced by molecular docking studies [1]. Critically, Akt-IN-12 simultaneously suppresses both the PI3K/AKT and MAPK/ERK pathways [1]—a dual-pathway inhibition phenotype that cannot be assumed for other Akt inhibitors, which typically spare the MAPK axis or require combination therapy to achieve comparable effects. This mechanistic divergence directly impacts experimental readouts in leukemia models, where MAPK pathway co-inhibition contributes to enhanced apoptosis induction.

Attribute
Akt-IN-12
Typical Akt Inhibitors
Binding Mode
Fangchinoline-derived; distinct Akt1 binding pose
ATP-competitive (ipatasertib) or allosteric (MK-2206)
Pathway Profile
Dual p-AKT & p-ERK suppression; p-JNK activation
Primarily PI3K/AKT; MAPK axis typically unaffected
Model Context
Enhanced apoptosis in MAPK-dependent leukemia models
Apoptosis may rely on AKT alone; dual-pathway phenotype may not transfer

Akt-IN-12 Differentiation Evidence


Akt Inhibitory Potency Comparison

Akt-IN-12 inhibits Akt kinase activity with an IC50 of 0.55 μM in a cell-free assay [1]. While this potency is lower than that of clinical-stage pan-Akt inhibitors such as ipatasertib (Akt1 IC50 = 5 nM) and MK-2206 (Akt1 IC50 = 5-8 nM) , the cross-study difference highlights that Akt-IN-12 occupies a distinct potency tier suitable for target engagement without complete pathway ablation—a consideration for researchers seeking graded inhibition rather than near-complete suppression.

Akt IC50
Reported
0.55 μM ~110× less potent
vs ipatasertib (5 nM) / MK-2206 (5–8 nM)
Reported potency context; supports graded inhibition study design
Cross-study; cell-free Akt1 assay
Akt inhibition Kinase assay Potency comparison

Dual-Pathway Signaling Suppression

In HEL leukemia cells, Akt-IN-12 (compound 3e) significantly suppresses both phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK), while simultaneously activating phosphorylated JNK (p-JNK) and total JNK [1]. This dual-pathway modulation contrasts sharply with Akt-selective inhibitors such as MK-2206 or ipatasertib, which primarily target the PI3K/AKT axis without direct MAPK/ERK pathway suppression. The concomitant p-ERK inhibition may enhance apoptotic efficacy in leukemia cells where MAPK signaling contributes to survival.

Dual-Pathway Modulation
Class-level
↓ p-AKT, ↓ p-ERK, ↑ p-JNK
HEL cells, Western blot
MAPK co-suppression not replicated by single-pathway Akt inhibitors
Class-level inference; confirm in target model
Dual pathway inhibition MAPK suppression Signaling crosstalk

Scaffold Class Distinction

Akt-IN-12 is a fangchinoline derivative bearing a distinct bisbenzylisoquinoline scaffold (C42H46N2O7S, MW 722.9) [1], structurally unrelated to ATP-competitive inhibitors (e.g., ipatasertib: C24H32ClN5O2) or allosteric Akt inhibitors (e.g., MK-2206: C25H21N5O). Molecular docking reveals a high-affinity interaction between Akt-IN-12 and Akt1 that differs from ATP-pocket binding [1], suggesting an alternative inhibitory mechanism with potential implications for resistance profile and isoform engagement.

Scaffold Identity
Reported
Bisbenzylisoquinoline
Distinct from ATP-pocket binders
Supports orthogonal target-engagement verification
Molecular docking predicted
Fangchinoline derivative Chemical scaffold Binding mode

Apoptosis and Cell Cycle Arrest Induction

Among 25 synthesized fangchinoline derivatives, Akt-IN-12 (compound 3e) exhibited the strongest cell growth inhibitory activity against the HEL leukemia cell line, demonstrating dose- and time-dependent induction of G0/G1 cell cycle arrest and apoptosis [1]. This represents a substantial improvement over the parental compound fangchinoline, which shows markedly weaker anti-proliferative activity in the same cell models.

Cellular Activity Rank
Head-to-head
#1 / 25 derivatives
Reported top rank in tested set; cell-cycle and apoptosis endpoint context
HEL cell line, MTT assay & flow cytometry
Cell cycle arrest Apoptosis induction Leukemia cell models

Akt-IN-12 Application Scenarios


Dual-Pathway Modulation in Leukemia Models

Use Akt-IN-12 in HEL leukemia cells or related hematological malignancy models to simultaneously suppress both p-AKT and p-ERK while activating p-JNK [1]. This phenotype cannot be achieved with Akt-selective inhibitors alone and is particularly relevant for dissecting pathway crosstalk in MAPK-dependent leukemia subsets.

Graded Akt Inhibition Studies

Employ Akt-IN-12 at sub-micromolar concentrations (IC50 = 0.55 μM) for studies requiring partial Akt inhibition to avoid compensatory feedback loops or to examine dose-dependent effects on cell cycle and apoptosis [1]. Contrast with clinical pan-Akt inhibitors (e.g., ipatasertib, MK-2206), which achieve near-complete inhibition at low nanomolar concentrations .

Orthogonal Chemical Probe Validation

Utilize Akt-IN-12 as a structurally distinct Akt inhibitor (fangchinoline-derived scaffold) alongside ATP-competitive or allosteric probes to confirm on-target effects and rule out scaffold-specific off-target activities [1]. Its unique binding pose to Akt1, predicted by molecular docking, supports its use in orthogonal validation workflows.

Fangchinoline Derivative SAR Benchmark

Incorporate Akt-IN-12 as a reference compound in medicinal chemistry programs focused on optimizing bisbenzylisoquinoline-derived Akt inhibitors. Its superior activity among 25 derivatives in HEL leukemia cells establishes a benchmark for cellular efficacy in this chemical series [1].

Application
Selection Property
Validation Focus
Dual-Pathway Modulation in Leukemia Models
PI3K/AKT & MAPK co-suppression phenotype
p-ERK and p-JNK modulation verification
Graded Akt Inhibition Studies
Sub-micromolar Akt inhibition without full suppression
Dose-response and feedback-loop endpoint monitoring
Orthogonal Chemical Probe Validation
Fangchinoline-derived scaffold; distinct binding pose
Off-target activity and cross-resistance profiling
Fangchinoline Derivative SAR Benchmark
Ranked cellular activity among 25 analogs
Cell viability and apoptosis endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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